![molecular formula C16H12Cl2O2S B12631286 2,2'-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one] CAS No. 1000775-20-1](/img/structure/B12631286.png)
2,2'-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Bis[1-(2-chlorophényl)éthan-1-one] sulfure de 2,2’ est un composé organique caractérisé par la présence d'atomes de soufre et de chlore dans sa structure moléculaire
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Bis[1-(2-chlorophényl)éthan-1-one] sulfure de 2,2’ implique généralement la réaction du chlorure de 2-chlorobenzoyle avec un réactif contenant du soufre dans des conditions contrôlées. Une méthode courante implique l'utilisation du diméthylsulfoxyde (DMSO) comme solvant et d'une base telle que la triéthylamine pour faciliter la réaction. La réaction est effectuée à des températures élevées pour assurer une conversion complète des matières premières .
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réacteurs discontinus à grande échelle où les conditions de réaction sont soigneusement surveillées afin d'optimiser le rendement et la pureté. L'utilisation de systèmes automatisés pour le contrôle de la température et de la pression est courante pour assurer une qualité de produit constante.
Analyse Des Réactions Chimiques
Types de réactions
Le Bis[1-(2-chlorophényl)éthan-1-one] sulfure de 2,2’ subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones, selon les conditions de réaction.
Réduction : Les réactions de réduction peuvent convertir les groupes cétone en alcools.
Substitution : Les atomes de chlore dans le composé peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Alcools.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le Bis[1-(2-chlorophényl)éthan-1-one] sulfure de 2,2’ a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Investigué pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris ses effets anti-inflammatoires et antimicrobiens.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés dotés de propriétés spécifiques.
Mécanisme d'action
Le mécanisme par lequel le Bis[1-(2-chlorophényl)éthan-1-one] sulfure de 2,2’ exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. L'atome de soufre dans le composé peut former des liaisons covalentes avec les groupes thiol des protéines, modifiant potentiellement leur fonction. De plus, les atomes de chlore peuvent participer à des liaisons halogènes, influençant l'affinité de liaison du composé à ses cibles .
Mécanisme D'action
The mechanism by which 2,2’-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the chlorine atoms may participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Composés similaires
Dimethylsulfoxonium-2-(chloro)benzoylméthylide : Partage des similitudes structurelles mais diffère par la présence d'un groupe sulfoxonium.
2-Chloro-3',4'-diméthoxybenzil : Similaire en ayant un cycle aromatique chloré mais diffère par la présence de groupes méthoxy.
Unicité
Le Bis[1-(2-chlorophényl)éthan-1-one] sulfure de 2,2’ est unique en raison de sa combinaison d'atomes de soufre et de chlore, qui confèrent une réactivité chimique distincte et une activité biologique potentielle. Sa capacité à subir diverses transformations chimiques en fait un composé polyvalent en chimie synthétique .
Propriétés
Numéro CAS |
1000775-20-1 |
|---|---|
Formule moléculaire |
C16H12Cl2O2S |
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-2-[2-(2-chlorophenyl)-2-oxoethyl]sulfanylethanone |
InChI |
InChI=1S/C16H12Cl2O2S/c17-13-7-3-1-5-11(13)15(19)9-21-10-16(20)12-6-2-4-8-14(12)18/h1-8H,9-10H2 |
Clé InChI |
DJAZYUBXJYUMGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)CSCC(=O)C2=CC=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



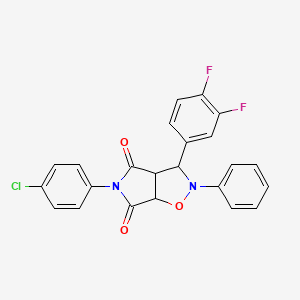

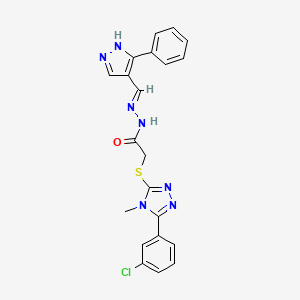
![8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine](/img/structure/B12631236.png)
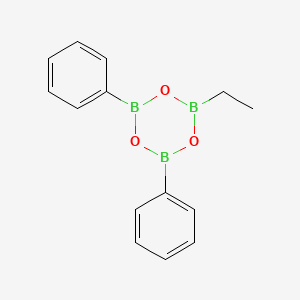
![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B12631247.png)
![1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone](/img/structure/B12631255.png)
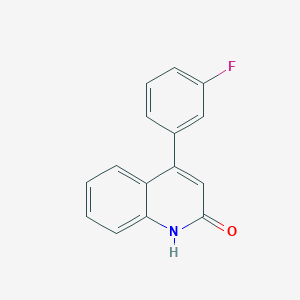
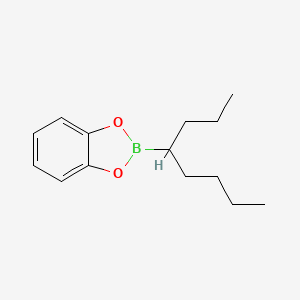
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12631274.png)
![9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B12631281.png)
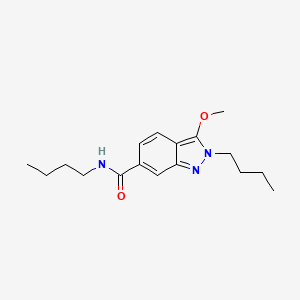
![2-[(2S,3S)-1,3-dinitropentan-2-yl]furan](/img/structure/B12631294.png)
